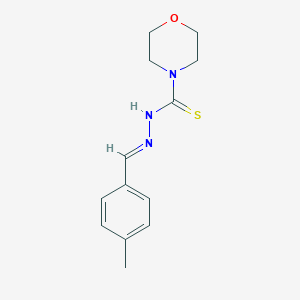

N'-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methylbenzylidene camphor (also known as Enzacamene or 4-MBC) is an organic camphor derivative used in the cosmetic industry for its ability to protect the skin against UV, specifically UV B radiation . It is commonly used in sunscreen lotions and other skincare products claiming a SPF value .

Synthesis Analysis

The synthesis of a similar compound, (E)-2-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide, was achieved by reacting chalcone with phenylthiosemicarbazide in ethanolic sodium hydroxide .Molecular Structure Analysis

The molecule has an E configuration around the central C=N double bond and crystallizes in the triclinic system . The crystal structure is stabilized by C–H⋯S and N–H⋯S hydrogen bonds, which connect the molecules to form a three-dimensional network .Chemical Reactions Analysis

4-Methylbenzylidene camphor (4-MBC) is a top-priority environmental pollutant due to its increasing usage and frequent occurrence in marine ecosystems . It is used in sunscreen lotions and other skincare products claiming a SPF value .Physical And Chemical Properties Analysis

4-MBC is a white crystalline powder with a melting point of 66 to 69 °C . It is insoluble in water .科学的研究の応用

Synthesis of Transition Metal Complexes

A novel series of transition metal (II) complexes were synthesized via reaction of important transition metals (Co, Cu, Zn, Ni) with the Schiff base (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide . The structure of these synthesized metal complexes was elucidated by IR, NMR, mass, and elemental analysis .

Biological Evaluation

The synthesized metal complexes were evaluated for their antioxidant, antimicrobial, and antifungal activity . Compounds 5e and 5c showed better antimicrobial activity than the free ligand, and compounds 5g and 5a showed good activity against most bacterial strains .

Antioxidant Activity

In comparison with ascorbic acid, most of the metal complexes showed moderate to good antioxidant activity . This suggests potential applications in the development of new antioxidant agents.

Schiff Base Formation

Schiff base is formed as a condensation product of primary amine with carbonyl compounds . The >C=N- group, combined with more such groups or others like phenolic –OH or amino groups, can effectively form metal complexes .

Biological and Analytical Applications

There has been great interest in Schiff bases and their metal complexes because of their numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .

Synthesis of Metal Complexes

Metal complexes of Mn (II), Cu (II) and Ni (II) with Schiff base ligand (HL) derived from condensation of propionaldehyde with ethylenediamine were synthesized in alcoholic medium .

Safety and Hazards

将来の方向性

作用機序

- Resulting Changes : 4-MBC is transformed into byproducts through hydroxylation and demethylation pathways .

- Downstream Effects : Transformation byproducts (e.g., P1 and P2) are generated during this process .

- Impact on Bioavailability : Environmental factors affect its degradation rate (e.g., outdoor swimming pool water vs. deionized water) .

- Cellular Effects : The compound’s degradation may impact aquatic organisms (e.g., increasing toxicity in Vibrio fischeri) .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

IUPAC Name |

N-[(E)-(4-methylphenyl)methylideneamino]morpholine-4-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-11-2-4-12(5-3-11)10-14-15-13(18)16-6-8-17-9-7-16/h2-5,10H,6-9H2,1H3,(H,15,18)/b14-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGYHNXBLKXTPC-GXDHUFHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=S)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=S)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenoxy)-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B380533.png)

![methyl {[3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B380539.png)

![2-amino-4-[5-bromo-2-(difluoromethoxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B380548.png)

![6-Amino-4-[4-(difluoromethoxy)-3-ethoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380551.png)